2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
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Overview
Description
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is an organic compound that features a difluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: This compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical properties and reactivity.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H9F2NO |
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Molecular Weight |
161.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H9F2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,6-7,11H,1H3 |
InChI Key |
SQUXCWAYAODOSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C(F)F)O |
Origin of Product |
United States |
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